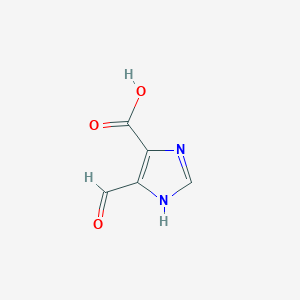

4-Formyl-1H-imidazole-5-carboxylic acid

Descripción general

Descripción

4-Formyl-1H-imidazole-5-carboxylic acid is a heterocyclic organic compound that features both an aldehyde and a carboxylic acid functional group attached to an imidazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-1H-imidazole-5-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of glyoxal with ammonia and formic acid, leading to the formation of the imidazole ring with the desired substituents .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. This often includes the use of catalysts and specific reaction conditions to enhance the efficiency of the process .

Análisis De Reacciones Químicas

Aldehyde Group Reactivity

The formyl group undergoes nucleophilic additions and redox reactions:

Nucleophilic Addition

-

Amine Condensation : The aldehyde reacts with primary amines to form Schiff bases. In histidine derivatives, formaldehyde reacts with imidazole rings to generate cyclic adducts (e.g., thiazolidines or spinacine derivatives) .

-

Hydroxymethylation : Under basic conditions, the aldehyde may undergo hydroxymethylation, forming transient hemiaminals or lactams .

Oxidation/Reduction

-

Oxidation : The formyl group can oxidize to a carboxylic acid under strong oxidizing agents like KMnO₄ or CrO₃, though this pathway is redundant here since the compound already contains a carboxylic acid .

-

Reduction : Catalytic hydrogenation (e.g., H₂/Pd) reduces the aldehyde to a hydroxymethyl (-CH₂OH) group .

Carboxylic Acid Group Reactivity

The -COOH group participates in acid-base and nucleophilic substitution reactions:

Esterification/Amidation

-

Reacts with alcohols (e.g., ethanol) under acidic conditions to form esters .

-

Forms amides or hydrazides when treated with amines or hydrazine, respectively .

Decarboxylation

Heating with metal oxides (e.g., CuO) may induce decarboxylation, yielding 4-formylimidazole .

Imidazole Ring Reactivity

The aromatic ring directs electrophilic substitution and cyclization:

Electrophilic Substitution

-

Nitrogen Alkylation : Selective N-alkylation occurs at the less hindered nitrogen. For example, 4-formylimidazole undergoes regioselective alkylation via Michael addition .

-

Halogenation : Bromine or chlorine substitutes at the 2-position under acidic conditions .

Cyclization

-

Intramolecular reactions between the aldehyde and carboxylic acid groups can form fused bicyclic structures. For instance, histidine derivatives cyclize to spiropyrrolidines under thermal or basic conditions .

Cross-Coupling Reactions

The imidazole ring facilitates metal-catalyzed couplings:

-

Suzuki-Miyaura : Phenylboronic acids couple at the 4- or 5-position using Pd catalysts .

-

Buchwald-Hartwig : Aryl halides form C-N bonds with the imidazole nitrogen .

Research Findings

-

Regioselectivity : Alkylation favors the N1 position due to reduced steric hindrance from the 5-carboxylic acid group .

-

pH-Dependent Stability : Aldehyde adducts (e.g., thiazolidines) are stable under neutral conditions but hydrolyze in acidic media .

-

Catalytic Efficiency : Pd/Cu systems enhance cross-coupling yields compared to traditional methods .

Limitations and Challenges

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Heterocycles

4-Formyl-1H-imidazole-5-carboxylic acid serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its functional groups enable various chemical transformations, including oxidation, reduction, and substitution reactions.

| Reaction Type | Description | Common Reagents | Major Products |

|---|---|---|---|

| Oxidation | Conversion of aldehyde to carboxylic acid | Potassium permanganate, chromium trioxide | 4-Carboxy-1H-imidazole-5-carboxylic acid |

| Reduction | Conversion of aldehyde to alcohol | Sodium borohydride, lithium aluminum hydride | 4-Hydroxymethyl-1H-imidazole-5-carboxylic acid |

| Substitution | Functional group substitutions on the imidazole ring | Halogens, nitro compounds | Various substituted imidazole derivatives |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing moderate antibacterial effects. The Minimum Inhibitory Concentration (MIC) values suggest efficacy comparable to existing antibacterial agents.

Anticancer Potential

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, particularly MCF-7 breast cancer cells. This suggests potential anticancer properties that warrant further investigation.

Medicinal Chemistry

Pharmaceutical Intermediate

The compound is being explored as a pharmaceutical intermediate in drug development. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Enzyme Inhibition Studies

this compound has shown promise as an enzyme inhibitor:

- Cholinesterases : It may act as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurodegenerative diseases.

- Cyclooxygenase Inhibition : Moderate inhibition of cyclooxygenase enzymes (COX) has been observed, indicating potential anti-inflammatory properties.

Industrial Applications

Material Science

In industry, this compound is utilized in the development of advanced materials, including polymers and catalysts. Its unique chemical properties facilitate the creation of novel materials with enhanced performance characteristics.

Case Studies

Several studies have highlighted the applications and effectiveness of this compound:

- Antibacterial Evaluation : A study assessed the antibacterial activity of various imidazole derivatives, including this compound. Results indicated that structural modifications significantly influenced antibacterial potency against resistant strains.

- Cytotoxicity Assessment : Research evaluating cytotoxic effects against cancer cell lines revealed that this compound could inhibit cell proliferation, suggesting its potential as an anticancer agent.

Mecanismo De Acción

The mechanism of action of 4-Formyl-1H-imidazole-5-carboxylic acid involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The imidazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

- 4-Methyl-1H-imidazole-5-carboxaldehyde

- 4-Formyl-5-methyl-1H-imidazole

- 5-Methyl-1H-imidazole-4-carbaldehyde

Comparison: 4-Formyl-1H-imidazole-5-carboxylic acid is unique due to the presence of both an aldehyde and a carboxylic acid group on the imidazole ring. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds that may only have one functional group .

Actividad Biológica

4-Formyl-1H-imidazole-5-carboxylic acid (FICA) is a heterocyclic organic compound characterized by the presence of both an aldehyde and a carboxylic acid functional group attached to an imidazole ring. This unique structure confers various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of FICA, focusing on its antimicrobial, anticancer, and other therapeutic properties, supported by data tables and relevant research findings.

Chemical Structure

The molecular formula of this compound is C5H4N2O3, and its structural representation includes an imidazole ring with a formyl group at the 4-position and a carboxylic acid group at the 5-position. This arrangement influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that FICA exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism of action may involve interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that FICA could serve as a potential lead compound for developing new antibiotics, particularly in an era of increasing antibiotic resistance .

Anticancer Activity

FICA has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis in cancer cells through the activation of specific signaling pathways.

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction via caspase activation |

| A549 (Lung) | 20 | Cell cycle arrest at G2/M phase |

The ability to induce cell death in malignant cells while sparing normal cells highlights FICA's potential as a therapeutic agent in oncology .

Other Biological Activities

In addition to its antimicrobial and anticancer effects, FICA exhibits anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation. Its antioxidant activity further contributes to its therapeutic profile by reducing oxidative stress within cells .

Case Studies

Several case studies have explored the biological effects of FICA:

- Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the efficacy of FICA against multidrug-resistant bacterial strains. The results indicated that FICA was effective in inhibiting growth, suggesting its potential as an alternative treatment for resistant infections .

- Anticancer Mechanism Exploration : Another investigation focused on the molecular mechanisms through which FICA induces apoptosis in cancer cells. The study utilized flow cytometry and Western blot analysis to demonstrate that FICA activates caspases and alters the expression of Bcl-2 family proteins .

- Inflammation Model : In vivo studies using animal models demonstrated that FICA administration reduced markers of inflammation, supporting its use in inflammatory diseases .

Propiedades

IUPAC Name |

5-formyl-1H-imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-1-3-4(5(9)10)7-2-6-3/h1-2H,(H,6,7)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPYBJYEUFNDGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70617003 | |

| Record name | 5-Formyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1321600-00-3 | |

| Record name | 5-Formyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.